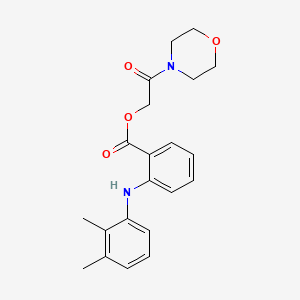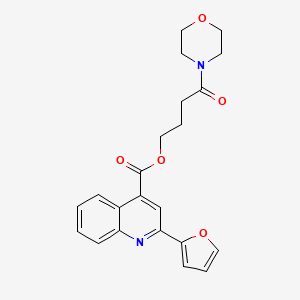![molecular formula C23H21ClN2O2 B10803413 N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide](/img/structure/B10803413.png)
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-631268 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and effectiveness in specific reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of WAY-631268 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically involve the use of stable intermediates and reagents that are both cost-effective and readily available. The reaction conditions are mild, avoiding the need for complex purification processes such as silica gel column chromatography . This makes the process suitable for industrial production, where cost and efficiency are critical factors.
Chemical Reactions Analysis
WAY-631268 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions, highlighting the compound’s versatility in chemical synthesis .
Scientific Research Applications
WAY-631268 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, WAY-631268 is being explored for its potential therapeutic benefits, particularly in the treatment of specific diseases. Its stability and effectiveness make it a valuable compound for industrial applications as well .
Mechanism of Action
The mechanism of action of WAY-631268 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
WAY-631268 can be compared to other similar compounds in terms of its chemical structure and reactivity. Some of the similar compounds include those with analogous functional groups or similar molecular frameworks. WAY-631268 stands out due to its unique stability and effectiveness in specific reactions, making it a preferred choice in certain applications .
Conclusion
WAY-631268 is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and effectiveness make it a subject of ongoing study and interest in various fields.
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H21ClN2O2 |
|---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-4-phenylbenzamide |
InChI |
InChI=1S/C23H21ClN2O2/c24-21-12-6-17(7-13-21)14-15-25-22(27)16-26-23(28)20-10-8-19(9-11-20)18-4-2-1-3-5-18/h1-13H,14-16H2,(H,25,27)(H,26,28) |
InChI Key |
KGIOSEZDGYFTQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(=O)NCCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B10803333.png)
![6-Chloro-2-(4,6-dimethyl-pyrimidin-2-ylsulfanylmethyl)-imidazo[1,2-a]pyridine](/img/structure/B10803334.png)

![6-[5-Chloro-2-hydroxy-3-(pyrimidin-2-ylsulfanylmethyl)benzoyl]-3-methyl-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B10803352.png)
![2-hydroxy-4-[N-(2-phenetyl)carboxamido]quinoline](/img/structure/B10803360.png)
![4-[1-(3-Methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylbutan-1-one](/img/structure/B10803367.png)


![3-{4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B10803381.png)

![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-(4-chlorophenyl)acetate](/img/structure/B10803393.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B10803398.png)
![N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B10803402.png)
![ethyl 5-methyl-4-oxo-2-(pyridin-2-ylmethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B10803415.png)
